3-(3-Phenyl-1,2-oxazol-5-yl)propanoic acid
Description
3-(3-Phenyl-1,2-oxazol-5-yl)propanoic acid (IUPAC name: this compound) is a heterocyclic carboxylic acid with the molecular formula C₁₁H₁₀N₂O₃ (MW: 218.21 g/mol) . Its structure comprises a phenyl-substituted oxazole ring linked to a propanoic acid side chain.
Properties
CAS No. |
61656-43-7 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
3-(3-phenyl-1,2-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C12H11NO3/c14-12(15)7-6-10-8-11(13-16-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15) |
InChI Key |
QIBVLSLOHQJUNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CCC(=O)O |
Origin of Product |
United States |
Biological Activity
3-(3-Phenyl-1,2-oxazol-5-yl)propanoic acid is a compound of growing interest due to its diverse biological activities. This article reviews its antibacterial, antifungal, anti-inflammatory, and genotoxic properties based on current research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a propanoic acid backbone with a phenyl-substituted oxazole ring. This structural configuration contributes to its biological activity.
Antibacterial Activity
Numerous studies have reported the antibacterial properties of this compound and its derivatives. For instance, compounds derived from oxazole have shown significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 250 µg/mL |
| Escherichia coli | 350 µg/mL |
| Pseudomonas aeruginosa | 500 µg/mL |
The antibacterial activity is attributed to the oxazole moiety, which enhances the interaction with bacterial cell walls .
Antifungal Activity
In addition to antibacterial effects, the compound has demonstrated antifungal properties. For example, studies indicate that certain derivatives exhibit effective inhibition against Candida albicans with MIC values ranging from 0.0048 mg/mL to 0.039 mg/mL .
Anti-inflammatory Activity
Research into the anti-inflammatory potential of this compound has yielded promising results. Compounds similar to this structure have been shown to reduce inflammation markers in vivo. For example, derivatives exhibited significant analgesic and anti-inflammatory effects in animal models .
Genotoxicity Studies
The safety profile of this compound is crucial for its application. Genotoxicity studies using the Ames test indicated no mutagenic activity for the parent compound; however, a weak SOS response was observed. Modifications in chemical structure helped reduce this response significantly .
Case Studies
Several case studies have explored the biological activity of derivatives of this compound:
- Case Study on Antibacterial Activity : A study evaluated various derivatives against multidrug-resistant bacterial strains, highlighting that modifications in the phenyl group significantly enhanced antibacterial potency.
- Case Study on Anti-inflammatory Effects : Another study demonstrated that specific derivatives reduced edema in carrageenan-induced paw edema models in rats, suggesting a strong anti-inflammatory action.
Comparison with Similar Compounds
Heterocyclic Ring Variations: Oxazole vs. Oxadiazole
The replacement of the oxazole ring with an oxadiazole significantly alters electronic properties and binding interactions. For example:
- 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid introduces a pyridinyl group, adding a basic nitrogen atom that may improve solubility and hydrogen-bonding capacity .
Key Insight : Oxadiazole derivatives generally exhibit higher polarity and altered binding profiles compared to oxazole analogs, making them suitable for targeting enzymes or receptors requiring electron-deficient scaffolds.
Aromatic Substituent Effects
Substituents on the phenyl ring modulate bioactivity and physicochemical properties:
- Chlorinated Derivatives: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (C₉H₈Cl₂O₃) demonstrated selective antimicrobial activity against E. coli and S. aureus, attributed to enhanced lipophilicity from chlorine atoms .
- Methoxyphenyl Analogs: 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (C₁₂H₁₂N₂O₄) incorporates a methoxy group, improving solubility via hydrogen bonding while retaining aromatic stacking interactions .
- Fluorinated Derivatives: 3-[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (CAS: 1239843-07-2) combines fluorine’s electronegativity with methoxy’s solubility-enhancing effects, optimizing pharmacokinetic profiles .
Key Insight : Chlorine and fluorine increase lipophilicity and membrane permeability, whereas methoxy groups enhance aqueous solubility, highlighting substituent-driven design strategies.
Propanoic Acid Chain Modifications
Variations in the carboxylic acid side chain influence acidity and bioavailability:
- Methyl Ester Derivatives: 3-(3-Chloro-4-hydroxyphenyl)propanoic acid methyl ester (C₁₀H₁₀ClO₃) from Streptomyces coelicolor acts as a prodrug, with ester hydrolysis required for activity .
Key Insight : Esterification reduces acidity and improves cell membrane penetration, while branching alters stereochemical interactions with biological targets.
Q & A
Q. What are the established synthetic routes for 3-(3-Phenyl-1,2-oxazol-5-yl)propanoic acid, and how can reaction conditions be optimized for academic-scale production?
The synthesis often involves cyclocondensation of phenyl-substituted precursors. A method analogous to the synthesis of 3-(3-chloro-1,2-oxazol-5-yl)propanoic acid employs furfural and nitromethane under acidic conditions, followed by hydrolysis . Optimization includes:
- Temperature control (60–80°C) with p-toluenesulfonic acid as a catalyst.
- Purification via recrystallization (ethanol/water mixture) to achieve >85% purity.
- Reaction monitoring by TLC (silica gel, ethyl acetate/hexane 1:3).
Q. Table 1: Representative Synthesis Protocol
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclization | Furfural, Nitromethane, H₂SO₄ | 70°C, 6 h | 70% |
| Hydrolysis | NaOH, EtOH/H₂O | Reflux, 4 h | 85% |
Q. What spectroscopic techniques are recommended for structural elucidation of this compound?
- ¹H/¹³C NMR : Oxazole ring protons (δ 6.5–8.0 ppm) and carboxyl proton (δ 12.1 ppm) .
- IR : Confirms C=O stretch (1700 cm⁻¹) and C=N in oxazole (1650 cm⁻¹).
- HRMS : Molecular ion [M+H]⁺ at m/z 232.0974 (C₁₂H₁₁NO₃).
- X-ray crystallography : Resolves stereochemistry (e.g., SHELXL refinement ), as demonstrated for analogs like (2R)-2-methyl-3-(3-phenyl-1,2-oxazol-5-yl)propanoic acid .
Advanced Questions
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
Discrepancies often arise from impurity profiles or assay variability. Methodological solutions include:
- Orthogonal assays : Reproduce results across cell lines (e.g., HEK293 vs. HepG2).
- Target validation : Surface plasmon resonance (SPR) to measure binding affinity (e.g., KD <10 µM).
- Metabolite profiling : LC-MS/MS to exclude off-target effects.
- Crystallographic validation : Cross-reference with X-ray structures (e.g., PDB ligand complexes ). A 2024 study showed that stereochemical purity (>98% ee) improved COX-2 inhibition by 40% compared to racemic mixtures .
Q. What strategies enable efficient incorporation of this compound into covalent enzyme inhibitors?
Electrophilic warheads at the propanoic acid chain enhance covalent binding. Example modifications:
- Sulfonyl fluoride derivatives : Synthesized via nucleophilic substitution (K₂CO₃, DMF, 50°C), yielding compounds like (3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl fluoride (C₁₀H₈FNO₃S) with k_inact/K_i = 1200 M⁻¹s⁻¹ for serine hydrolases .
- Docking-guided design : Molecular docking (AutoDock Vina) using crystallographic data (e.g., PDB 1JQ ) optimizes inhibitor orientation.
Q. How do electronic effects of the oxazole ring influence the compound’s reactivity in medicinal chemistry applications?
The electron-withdrawing oxazole ring:
Q. Table 2: Key Structure-Activity Relationships
| Modification | Effect |
|---|---|
| Sulfonyl fluoride | Covalent serine protease inhibition |
| Para-CF₃ on phenyl | Enhanced binding affinity (ΔG = -9.2 kcal/mol) |
| Methylation at oxazole C2 | Increased metabolic stability |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
